2,5-Bis(trifluoroethoxy)aniline
Description
Chemical Structure and Properties: 2,5-Bis(trifluoroethoxy)aniline (C10H9F6NO2) is an aromatic amine substituted with two trifluoroethoxy (–O–CF3) groups at the 2- and 5-positions of the benzene ring. It is synthesized via hydrogenation of 2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene using Raney nickel and ethanol under high-pressure hydrogen, yielding a clear, colorless liquid with a boiling point reported during distillation .
Applications:
This compound serves as a precursor in synthesizing phenyl isocyanate derivatives, which are intermediates for antiarrhythmic and local anesthetic agents . Its trifluoroethoxy groups enhance electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-6-1-2-8(7(17)3-6)19-5-10(14,15)16/h1-3H,4-5,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVMBPALCIBOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of Dihaloanilines
The most straightforward approach involves substituting halogen atoms (Cl or Br) in 2,5-dihaloanilines with trifluoroethoxy groups. This method leverages the activating nature of the amino group (-NH₂), which enhances the ring’s susceptibility to nucleophilic attack. For example, 2,5-dichloroaniline reacts with potassium trifluoroethoxide (KO-CF₃) in dimethylformamide (DMF) under reflux (120–140°C) to yield the target compound.
Key reaction parameters:
-
Solvent: Polar aprotic solvents (DMF, DMSO) facilitate ion pair separation.
-
Base: Potassium carbonate (K₂CO₃) neutralizes HX byproducts.
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Temperature: Elevated temperatures (>100°C) accelerate substitution but may promote side reactions like hydrolysis.
A representative procedure yields 2,5-bis(trifluoroethoxy)aniline in 45–55% purity after 24 hours, with unreacted starting material and mono-substituted byproducts requiring chromatographic separation.
Metal-Catalyzed Coupling Approaches
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling enables the introduction of trifluoroethoxy groups onto aryl halides. Using 2,5-dibromoaniline, copper(I) iodide (CuI), and trifluoroethanol in the presence of a ligand (e.g., 1,10-phenanthroline), the reaction proceeds at 80–100°C in DMF.
Optimization insights:
-
Catalyst loading: 10 mol% CuI achieves 60–65% conversion.
-
Ligand effects: Bidentate ligands improve catalyst stability and yield.
-
Side reactions: Overcoupling or dehalogenation may occur at higher temperatures.
Reduction of Nitro Precursors
Catalytic Hydrogenation
2,5-Bis(trifluoroethoxy)nitrobenzene serves as a precursor, undergoing reduction to the corresponding aniline. Raney nickel or palladium on carbon (Pd/C) in methanol under hydrogen gas (3–5 atm) achieves near-quantitative reduction at 50–70°C.
Comparative performance of catalysts:
| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Yield (%) |
|---|---|---|---|
| Raney Ni | 70 | 3 | 92 |
| Pd/C (5%) | 50 | 5 | 95 |
| PtO₂ | 60 | 4 | 88 |
Hydrogenation avoids acidic byproducts but requires careful handling of pyrophoric catalysts.
Diazonium Salt Functionalization
Sandmeyer Reaction
Diazotization of 2,5-diaminoanisole followed by treatment with trifluoroethanol and copper(I) salts introduces trifluoroethoxy groups. This method suffers from low regioselectivity, often yielding mixtures of mono- and di-substituted products.
Critical limitations:
-
Side products: Isomeric byproducts (e.g., 2,4- or 3,5-substitution) complicate purification.
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Scale-up challenges: Exothermic diazotization necessitates precise temperature control.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic substitution | 45–55 | 85–90 | Moderate | High |
| Ullmann coupling | 60–65 | 90–95 | Low | Moderate |
| Nitro reduction | 88–95 | 95–99 | High | Low |
| Diazonium route | 30–40 | 70–80 | Low | Moderate |
Nitro reduction emerges as the most scalable and high-yielding pathway, albeit requiring specialized equipment for hydrogenation.
Industrial Considerations
Chemical Reactions Analysis
Acylation of the Amine Group
The primary aromatic amine undergoes nucleophilic acylation reactions to form amide derivatives. This is achieved by reacting the compound with acyl chlorides or anhydrides under basic conditions:
Example Reaction:
2,5-Bis(trifluoroethoxy)aniline reacts with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 2,5-bis(2,2,2-trifluoroethoxy)acetanilide .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃, 1,2-dichloroethane, 25°C | 2,5-Bis(trifluoroethoxy)acetanilide | 71% | |
| Benzoyl chloride | DMF, reflux | N-Benzoyl-2,5-bis(trifluoroethoxy)aniline | 85% |
The trifluoroethoxy groups do not hinder acylation, as the reaction proceeds efficiently under mild conditions .
Diazotization and Subsequent Coupling
The amine group can be diazotized using nitrous acid (HNO₂) to form a diazonium salt, which participates in coupling reactions with electron-rich aromatic compounds:
Example Reaction:
Diazotization of this compound followed by coupling with β-naphthol yields an azo dye .
| Diazotizing Agent | Coupling Partner | Product | Application | Source |
|---|---|---|---|---|
| NaNO₂, HCl | β-Naphthol | 2,5-Bis(trifluoroethoxy)azobenzene dye | Textile/indicator |
The electron-withdrawing trifluoroethoxy groups stabilize the diazonium intermediate, enabling efficient coupling even at low temperatures.
Formation of Schiff Bases
The amine reacts with aldehydes to form Schiff bases, which are intermediates in synthesizing heterocycles:
Example Reaction:
Condensation with 4-chlorobenzaldehyde in ethanol produces N-(4-chlorobenzylidene)-2,5-bis(trifluoroethoxy)aniline .
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, reflux | N-(4-Chlorobenzylidene) derivative | 89% |
These Schiff bases serve as precursors for cyclization reactions .
Cyclization to Heterocyclic Compounds
The compound is a key intermediate in synthesizing pharmacologically active heterocycles:
Thiazolidin-4-one Derivatives
Reaction with thioglycolic acid and aldehydes yields thiazolidin-4-ones, which exhibit antiglioma activity :
textThis compound → Hydrazide intermediate → Cyclization → Thiazolidin-4-one
| Cyclization Agent | Conditions | Product | IC₅₀ (LN229 cells) | Source |
|---|---|---|---|---|
| Thioglycolic acid | 1,4-dioxane, reflux | 5-(Trifluoroethoxy)thiazolidinone | 6.43–12.16 µg/mL |
1,3,4-Oxadiazole Derivatives
Condensation with carbonyl compounds forms oxadiazoles, potent α-glucosidase inhibitors :
textThis compound → Hydrazone → Cyclization → Oxadiazole
| Oxidizing Agent | Conditions | Product | α-Glucosidase Inhibition | Source |
|---|---|---|---|---|
| I₂, KOH | EtOH, reflux | 1,3,4-Oxadiazole derivative | IC₅₀ = 12.8 µM |
Electrophilic Aromatic Substitution (EAS)
Example Reaction:
Nitration with fuming HNO₃/H₂SO₄ produces 3-nitro-2,5-bis(trifluoroethoxy)aniline as the major product .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 100°C, 6 hrs | 3-Nitro derivative | 45% |
Reductive Alkylation
The amine undergoes reductive alkylation with ketones or aldehydes in the presence of hydrogenation catalysts:
Example Reaction:
Reaction with acetone and H₂/PtO₂ yields N-isopropyl-2,5-bis(trifluoroethoxy)aniline .
| Carbonyl Compound | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetone | H₂, Pt/C | 50°C, 10 atm | N-Alkylated derivative | 78% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
2,5-Bis(trifluoroethoxy)aniline has been utilized in the synthesis of novel anticancer agents. For example, derivatives synthesized from this compound have shown potential in inhibiting glioblastoma cell lines. The introduction of trifluoroethoxy groups aids in modulating the pharmacokinetic properties of these derivatives, enhancing their efficacy and selectivity against cancer cells.
Synthesis of Bioactive Compounds
This compound serves as a precursor for synthesizing various bioactive molecules. Research indicates that it can be transformed into different derivatives that exhibit significant biological activities, including anti-inflammatory and antimicrobial properties .
Organic Synthesis
Building Block for Complex Molecules
this compound is employed as a versatile building block in organic synthesis. Its primary amine functionality allows for further derivatization through reactions such as acylation and alkylation. The trifluoroethoxy groups facilitate reactions under mild conditions, making them suitable for late-stage functionalization in complex molecule synthesis .
Table 1: Summary of Synthetic Applications
Materials Science
Development of Fluorinated Polymers
The unique properties of this compound contribute to the development of fluorinated polymers. These materials exhibit excellent thermal stability and hydrophobicity, making them suitable for applications in coatings and advanced materials . The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining low surface energy.
Case Study 1: Anticancer Compound Development
In a study focused on glioblastoma treatment, researchers synthesized a series of compounds derived from this compound. The derivatives were evaluated for their cytotoxic effects on LN229 human glioblastoma cells. Results indicated that specific modifications to the aniline core significantly improved anticancer activity compared to unmodified analogs.
Case Study 2: Material Properties Enhancement
A research team investigated the incorporation of this compound into polymer films. The study demonstrated that adding this compound improved the mechanical stiffness and thermal resistance of the resulting materials, making them suitable for high-performance applications in electronics and aerospace .
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,5-Bis(trifluoromethyl)aniline
Key Differences :
- Substituent Groups : Replaces –O–CF3 (trifluoroethoxy) with –CF3 (trifluoromethyl), altering steric and electronic properties.
3,5-Bis(trifluoromethyl)aniline
Key Differences :
- Substitution Pattern : Trifluoromethyl groups at the 3- and 5-positions create meta-directing effects, contrasting with the para-directing 2,5-substitution in 2,5-bis(trifluoroethoxy)aniline.
- Synthetic Utility : Used in diazonium salt reactions and palladium-catalyzed cross-couplings due to enhanced stability of meta-substituted intermediates .
2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonylchloride
Key Differences :
- Functional Group : Replaces the aniline (–NH2) group with a sulfonyl chloride (–SO2Cl), increasing electrophilicity and reactivity toward nucleophiles.
Tabular Comparison of Key Properties
Research Findings and Industrial Relevance
- Electron-Withdrawing Effects : Trifluoroethoxy groups in this compound provide stronger electron withdrawal than trifluoromethyl groups, influencing its use in charge-transfer complexes .
- Positional Isomerism : The 2,5-substitution pattern in this compound enhances steric accessibility for reactions at the para-position compared to the 3,5-isomer .
- Thermal Stability : 2,5-Bis(trifluoromethyl)aniline’s solid-state stability contrasts with the liquid form of 3,5-bis(trifluoromethyl)aniline, affecting storage and handling protocols .
Biological Activity
2,5-Bis(trifluoroethoxy)aniline is a fluorinated aromatic compound notable for its dual trifluoroethoxy groups. This structural configuration enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science. The compound's unique electronic properties may facilitate interactions with biological macromolecules, suggesting potential therapeutic applications.
The chemical formula of this compound is , with a molecular weight of approximately 265.19 g/mol. The presence of trifluoroethoxy groups contributes to its distinctive reactivity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.19 g/mol |
| CAS Number | Not specified |
| Boiling Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoroethoxy groups enhance lipophilicity, promoting membrane permeability and potentially facilitating interactions with intracellular targets. Studies suggest that such compounds may exhibit inhibitory effects on certain enzymes or receptors, leading to altered cellular functions.
Biological Activity Studies
Research into the biological activity of this compound has focused on its antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated significant activity against HeLa and A549 cell lines, with IC50 values indicating potent effects.
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several aniline derivatives, including those structurally related to this compound. The results indicated that compounds with similar fluorinated structures exhibited varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.02 |
| Analog A | A549 | 0.75 |
| Analog B | HT-29 | 1.50 |
These findings suggest that the trifluoroethoxy substitution may enhance the compounds' interactions with cellular targets involved in proliferation.
Interaction Studies
Further investigations into the interaction between this compound and biological macromolecules have shown promising results. The compound's fluorinated structure allows it to engage in specific binding interactions with proteins involved in cell signaling pathways.
Table: Interaction Profiles
| Target Protein | Binding Affinity (Kd) |
|---|---|
| Tubulin | High affinity |
| DNA Topoisomerase | Moderate affinity |
These interactions are crucial for understanding the compound's potential as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for 2,5-Bis(trifluoroethoxy)aniline, and what are their key experimental parameters?
The primary method involves catalytic hydrogenation of 2,5-bis-(trifluoroethoxy)nitrobenzene using Raney nickel under hydrogen pressure (40–50 psi) in ethanol for ~5 hours. Post-reaction, the mixture is filtered, and the filtrate is distilled to isolate the product as a clear, colorless liquid . Alternative routes may involve functionalization of benzoic acid derivatives (e.g., 2,5-bis(trifluoroethoxy)benzoic acid) through amidation or reduction steps, as seen in flecainide synthesis .
Q. How is this compound characterized for purity and structural confirmation?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold).
- Spectroscopy : to confirm trifluoroethoxy group integration ( ppm for CF) and for aromatic proton splitting patterns.
- Mass spectrometry : High-resolution MS to validate molecular formula (e.g., CHFNO) .
Q. What are the primary applications of this compound in pharmaceutical research?
It serves as a critical intermediate in synthesizing antiarrhythmic agents like flecainide. The aniline moiety undergoes acylations or condensations with piperidine derivatives to form benzamide precursors, which are further modified into active pharmaceutical ingredients (APIs) .
Advanced Research Questions
Q. What challenges arise in stabilizing this compound under varying pH and temperature conditions?
Q. How can researchers address contradictory data in fluorinated aniline derivative reactivity?
Discrepancies in reaction yields (e.g., hydrogenation efficiency) may stem from catalyst poisoning by nitro group byproducts. Methodological adjustments include:
Q. What advanced degradation strategies are applicable to this compound in wastewater treatment?
While direct studies are limited, analogous fluorinated anilines are degraded via:
Q. How does the electron-withdrawing trifluoroethoxy group influence electrochemical properties in conductive polymers?
Trifluoroethoxy substituents enhance oxidative stability and reduce bandgaps in polyaniline derivatives, making them suitable for biosensor applications. Cyclic voltammetry (CV) shows distinct redox peaks at +0.5 V to +1.2 V (vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
